Butyl isocyanate
Overview
Description
Butyl isocyanate, with the chemical formula C₅H₉NO, is a colorless liquid at room temperature, characterized by a distinctive pungent odor. It belongs to the isocyanate family, which is known for its reactive nature. This compound plays a pivotal role in various industrial applications, serving as a fundamental building block in the production of numerous products, from everyday items to specialized materials .
Synthetic Routes and Reaction Conditions:
-
Phosgene Method: One common method involves the reaction of n-butylamine with phosgene. The process typically includes the following steps:
- Adding n-butylamine and o-dichlorobenzene into a reactor.
- Introducing dry hydrogen chloride gas until saturation under stirring.
- Introducing excess phosgene at 110-160°C.
- Distilling and collecting fractions before 160°C and at 106-120°C.
- Adding anhydrous sodium carbonate, standing, and filtering to obtain this compound .
-
Non-Phosgene Methods: These methods involve the formation of carbamate through the reaction of nitro-amino compounds with carbon monoxide, dimethyl carbonate, and urea, followed by the thermal decomposition of carbamate to yield isocyanate .
Industrial Production Methods:
- The phosgene process remains the predominant industrial method due to its efficiency, despite the associated safety hazards. Non-phosgene methods are being explored to mitigate these risks .
Types of Reactions:
Nucleophilic Addition: this compound reacts with compounds containing active hydrogen atoms, such as water, alcohols, and amines, to form ureas, carbamates, and other derivatives.
Polymerization: It can undergo polymerization reactions to form polyurethanes when reacted with diols or polyols.
Common Reagents and Conditions:
Alcohols: React with this compound to form urethanes.
Amines: React to form ureas.
Major Products:
Urethanes: Formed from reactions with alcohols.
Ureas: Formed from reactions with amines.
Polyurethanes: Formed from polymerization reactions with diols or polyols.
Mechanism of Action
Target of Action
Butyl isocyanate, also known as 1-Isocyanatobutane, is a small molecule that interacts with several targets. It has been found to interact with Camphor 5-monooxygenase in Pseudomonas putida, Myoglobin in humans, Cytochrome c’ in Rhodobacter capsulatus, and Group 1 truncated hemoglobin GlbN in Mycobacterium tuberculosis . These proteins play various roles in biological processes, including oxygen transport and metabolism.
Mode of Action
This compound is known for its reactive nature . As an isocyanate, it is an electrophile and can react with a variety of nucleophiles, including alcohols, amines, and even water . This reactivity allows it to form various chemical compounds, such as ureas and carbamates .
Biochemical Pathways
This compound participates in the oxidation process at the active site of Carbon Monoxide Dehydrogenase (CODH-II) from Carboxydothermus hydrogenoformans . This process involves the enzymatic oxidation of n-butyl isocyanide to n-butyl isocyanate at its active site cluster .
Pharmacokinetics
It’s known that isocyanates are generallysparingly soluble in water but exhibit good solubility in organic solvents . This could potentially affect the compound’s Absorption, Distribution, Metabolism, and Excretion (ADME) properties, influencing its bioavailability.
Result of Action
The result of this compound’s action can vary depending on the context. In the presence of water, it reacts to form carbon dioxide . When it reacts with amines, it forms ureas . In the context of polyurethane production, it reacts with alcohols to form a urethane linkage . These reactions can have various molecular and cellular effects, depending on the specific conditions and reactants involved.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound. For instance, it is highly flammable and can react violently with strong oxidants and water . Therefore, it must be handled and stored properly to prevent unwanted reactions. Furthermore, its reactivity can be influenced by factors such as temperature and the presence of other chemicals .
Biochemical Analysis
Biochemical Properties
Butyl isocyanate is characterized by its unique molecular structure, with the isocyanate group (-N=C=O) bonded to a butyl group . This structural feature imparts reactivity that is central to its wide range of applications . Its reactivity with compounds containing active hydrogen atoms, such as water, alcohols, and amines, enables it to form polymers, elastomers, and other valuable materials .
Cellular Effects
For example, studies conducted on Xenopus laevis embryos revealed that isocyanates caused severe external malformations and tissue-specific abnormalities .
Scientific Research Applications
Butyl isocyanate is employed in various scientific research applications due to its reactivity and versatility:
Biology and Medicine: Its derivatives are used in the development of pharmaceuticals and agrochemicals.
Comparison with Similar Compounds
- Hexyl isocyanate
- Ethyl isocyanate
- Cyclohexyl isocyanate
- Benzyl isocyanate
- Isopropyl isocyanate
- Octyl isocyanate
- Pentyl isocyanate
- tert-Butyl isocyanate
- Trichloroacetyl isocyanate
- Allyl isocyanate
Comparison:
- Reactivity: Butyl isocyanate is similar to other alkyl isocyanates in terms of reactivity with nucleophiles. its specific reactivity and applications can vary based on the length and structure of the alkyl chain.
- Applications: While all these compounds are used in the production of polyurethanes, the specific applications can differ. For example, hexyl isocyanate is commonly used in high-performance surface-coating applications, including automotive paints .
This compound stands out due to its balance of reactivity and versatility, making it a valuable compound in both industrial and research settings.
Properties
IUPAC Name |
1-isocyanatobutane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9NO/c1-2-3-4-6-5-7/h2-4H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HNHVTXYLRVGMHD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN=C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9NO, Array | |
Record name | N-BUTYL ISOCYANATE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/284 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Record name | n-BUTYL ISOCYANATE | |
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URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1642 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
Explanation | Creative Commons CC BY 4.0 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
25067-04-3 | |
Record name | Butane, 1-isocyanato-, homopolymer | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=25067-04-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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DSSTOX Substance ID |
DTXSID6026872 | |
Record name | Butyl isocyanate | |
Source | EPA DSSTox | |
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Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
99.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
N-butyl isocyanate appears as a clear, colorless liquid with a pungent odor. Very toxic by ingestion, and may also be toxic by skin absorption and inhalation. Vapors heavier than air. Less dense than water and insoluble in water. Produces toxic oxides of nitrogen during combustion., Colorless liquid;, COLOURLESS LIQUID. | |
Record name | N-BUTYL ISOCYANATE | |
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Record name | n-Butyl isocyanate | |
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Record name | n-BUTYL ISOCYANATE | |
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Explanation | Creative Commons CC BY 4.0 | |
Boiling Point |
115 °C | |
Record name | N-BUTYL ISOCYANATE | |
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URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5548 | |
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Record name | n-BUTYL ISOCYANATE | |
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Flash Point |
66 °F (NFPA, 2010), 66 °F (19 °C) (Closed cup), 11 °C c.c. | |
Record name | N-BUTYL ISOCYANATE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/284 | |
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Record name | N-BUTYL ISOCYANATE | |
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Record name | n-BUTYL ISOCYANATE | |
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Solubility |
SLIGHTLY SOL IN WATER, Solubility in water: reaction | |
Record name | N-BUTYL ISOCYANATE | |
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Record name | n-BUTYL ISOCYANATE | |
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Explanation | Creative Commons CC BY 4.0 | |
Density |
0.880 g/cu cm at 20 °C, Isocyanates...are highly reactive and undergo addition reactions across the carbon-nitrogen double bond of the NCO group. Reactions with alcohols, carboxylic acids, and amines have been widely exploited...The basis for the high reactivity of the isocyanates is the low electron density of the central carbon...Electron withdrawing or donating substituents alter the electrophilic nature of the isocyanate...The reactivity of the isocyanates is also manifested in their tendency to react with themselves to form dimers, trimers, or higher oligomers and polymers. /Isocyanates/, 0.9 g/cm³, Relative density of the vapour/air-mixture at 20 °C (air = 1): 1.05 | |
Record name | N-BUTYL ISOCYANATE | |
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Record name | n-BUTYL ISOCYANATE | |
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Explanation | Creative Commons CC BY 4.0 | |
Vapor Density |
3.00 (Air= 1), Relative vapor density (air = 1): 3.4 | |
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Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5548 | |
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Record name | n-BUTYL ISOCYANATE | |
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Vapor Pressure |
17.6 [mmHg], Vapor pressure, kPa at 20 °C: 2.1 | |
Record name | n-Butyl isocyanate | |
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Mechanism of Action |
The inactivation of guinea pig liver transglutaminase was investigated using aliphatic isocyanates. It was found that one equivalent of ethyl isocyanate reduced transglutaminase activity to less than 25% within 3 minutes. ... The isocyanates reacted slowly with the sulfhydryl groups of reduced glutathione, indicating enzyme inactivation with transglutaminase. The investigators concluded that alkyl isocyanates inactivate guinea pig liver transglutaminase by forming N-alkylthiocarbamyl ester with the single active site sulfhydryl group of the enzyme. /Aliphatic isocyanates/, Cutinase purified from Fusarium solani f. pisi was effectively inhibited by the fungicide benomyl. This irreversible inhibition was caused by the reaction of butylisocyanate, a breakdown product, with the active serine in the enzyme., Butyl isocyanate has been found to inactivate yeast alcohol dehydrogenase in a reaction involving 3 mol of SH-groups/mol of enzyme. /No information on the isomer/, Changes in the cytochrome P450 monooxygenase system were investigated in HepG2 cells treated for 24 hr with 1.25, 2.5, 5, 10 and 20 ug/mL of carbendazim (MBC) and n-butylisocyanate (BIC), the principal benomyl metabolites. The results show that n-butylisocyanate leads to a decrease in both ethoxyresorufin deethylase (P4501A1) (EROD) and ethoxycoumarin deethylase (P4502B) (ECOD), whereas MBC has no effect on EROD and increases ECOD. The decrease in ECOD and EROD activities after BIC treatment can be attributed to the detrimental action of this substance. The MBC-induced increase in ethoxycoumarin can be considered an enzyme-specific inductive phenomenon. This hypothesis was confirmed by Western immunoblot analysis and treatment with actinomycin D 8 x 10-4 uM: the first showed an increase in P4502B isoenzyme content and the second evidence of a partial block of the increase in ECOD activity induced by MBC. Given these results, MBC and BIC seem to be the metabolites responsible for the double opposite action of their parent compound benomyl. Data deriving from an equimolar mixture of the two metabolites suggest that benomyl activity on some cytochrome P450 isoenzymes is the result of a balance between the action of the single metabolites | |
Record name | N-BUTYL ISOCYANATE | |
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Color/Form |
Colorless liquid | |
CAS No. |
111-36-4 | |
Record name | N-BUTYL ISOCYANATE | |
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URL | https://cameochemicals.noaa.gov/chemical/284 | |
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Record name | Butyl isocyanate | |
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Record name | n-Butyl isocyanate | |
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Record name | Butane, 1-isocyanato- | |
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Record name | Butyl isocyanate | |
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Record name | Butyl isocyanate | |
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Record name | BUTYL ISOCYANATE | |
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Record name | N-BUTYL ISOCYANATE | |
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Record name | n-BUTYL ISOCYANATE | |
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URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1642 | |
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Melting Point |
-75 °C | |
Record name | N-BUTYL ISOCYANATE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5548 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Retrosynthesis Analysis
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Precursor scoring | Relevance Heuristic |
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Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
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